molecular formula C17H15N3O B14849641 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile

2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile

Cat. No.: B14849641
M. Wt: 277.32 g/mol
InChI Key: FXKAVYOEBXBTBC-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

The synthesis of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 1-benzyl-5-methyl-1H-indazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can be compared with other indazole derivatives such as:

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-(1-benzyl-5-methylindazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C17H15N3O/c1-13-7-8-16-15(11-13)17(21-10-9-18)19-20(16)12-14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3

InChI Key

FXKAVYOEBXBTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2OCC#N)CC3=CC=CC=C3

Origin of Product

United States

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